Crystallographic data and 3D structure of 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene
Crystallographic data and 3D structure of 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene
An In-Depth Technical Guide to the Crystallography and 3D Structural Analysis of 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene
Executive Summary: Escaping Flatland in Drug Discovery
In contemporary medicinal chemistry, the paradigm has shifted significantly from planar, sp2-hybridized aromatic rings toward rigid, sp3-rich three-dimensional scaffolds. This structural evolution, often referred to as "escaping from flatland," improves pharmacokinetic (PK) properties, increases aqueous solubility, and enhances target binding specificity through precise spatial vectors[1].
As a Senior Application Scientist, I frequently utilize spirocyclic building blocks to engineer these optimal 3D conformations. 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene (CAS: 1349716-06-8)[2] is a highly versatile cyclic imidate (lactim ether) that serves as a critical intermediate in the synthesis of complex spirocyclic APIs. Because lactim ethers often exist as low-melting solids or oils at room temperature, obtaining high-resolution crystallographic data requires specialized derivatization and controlled crystallization techniques. This whitepaper provides a comprehensive, self-validating methodology for the structural determination and crystallographic analysis of this specific spirocyclic scaffold.
Structural Rationale and 3D Conformation
The molecular architecture of 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene consists of two orthogonal rings fused at a single quaternary carbon (C5):
-
The Cyclohexane Ring: Adopts a thermodynamically stable chair conformation, providing bulk and lipophilicity.
-
The 1-Pyrroline Ring (Lactim Ether): A 5-membered nitrogen-containing heterocycle that adopts an envelope conformation.
Chemically, this compound is the O -ethylated derivative of the lactam 2-azaspiro[4.5]decan-3-one. The imine double bond resides between N2 and C3, with the ethoxy group attached to C3. This cyclic imidate moiety exhibits unique electronic properties: the lone pair on the ethoxy oxygen delocalizes into the N=C π -system, giving the C3–O bond partial double-bond character[3]. This resonance stabilization restricts the rotation of the ethoxy group, locking it into a specific stereoelectronic orientation that is critical for its reactivity as an electrophile in downstream drug synthesis.
Fig 1. Logical flow demonstrating how spirocyclic scaffolds improve pharmacophore 3D geometry.
Crystallographic Methodology: A Self-Validating Protocol
Direct crystallization of neutral lactim ethers is notoriously difficult due to their low lattice energies and high conformational flexibility[4]. To solve this, we must engineer the crystal lattice by converting the liquid/low-melting precursor into a highly crystalline amidinium salt.
Phase I: Derivatization (Salt Formation)
-
Causality: The neutral imine lacks strong intermolecular hydrogen bond donors. By protonating N2 with anhydrous HCl, we create an iminium/amidinium cation. The resulting ionic interactions and strong N–H···Cl hydrogen bonds drastically increase the lattice energy, forcing the molecule into a rigid crystalline lattice.
-
Protocol:
-
Dissolve 1.0 mmol of 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene in 5.0 mL of anhydrous diethyl ether under an argon atmosphere (prevents hydrolysis of the moisture-sensitive lactim ether).
-
Cool the solution to 0 °C using an ice bath.
-
Dropwise, add 1.05 equivalents of 2.0 M HCl in diethyl ether.
-
Stir for 15 minutes. A white precipitate of the hydrochloride salt will form. Filter rapidly under argon and dry in vacuo.
-
Phase II: Vapor Diffusion Crystallization
-
Causality: Slow evaporation of solvents often leads to rapid supersaturation, resulting in "oiling out" or the formation of twinned, unusable crystals. Vapor diffusion provides a slow, thermodynamically controlled approach to nucleation.
-
Protocol:
-
Dissolve 20 mg of the synthesized hydrochloride salt in a minimum volume (~0.5 mL) of anhydrous methanol (the solvent) in a 2-dram inner vial.
-
Place the inner vial (uncapped) into a 20 mL outer vial containing 3.0 mL of pentane (the anti-solvent).
-
Seal the outer vial tightly and store at 4 °C for 72 hours. The volatile pentane will slowly diffuse into the methanol, gently lowering the solubility of the salt and yielding high-quality, diffraction-grade single crystals.
-
Phase III: X-Ray Diffraction (XRD) and Refinement
-
Causality: Collecting data at room temperature introduces significant thermal motion (high Debye-Waller factors), which smears electron density and obscures precise bond lengths. Cryo-cooling to 100 K freezes out this motion.
-
Protocol:
-
Mount a suitable single crystal (approx. 0.1 × 0.1 × 0.2 mm) on a Kapton cryoloop using Paratone-N oil.
-
Flash-cool the crystal to 100 K in a nitrogen cold stream.
-
Collect diffraction data using a diffractometer equipped with a Cu Kα radiation source ( λ=1.54178 Å).
-
Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
-
Fig 2. Step-by-step crystallographic workflow for low-melting lactim ethers.
Quantitative Structural Parameters
Based on high-resolution crystallographic data of analogous cyclic imidates (such as those found in c-KIT kinase inhibitors[5] and Schöllkopf's bis-lactim ethers[4]), the 3D structure of 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene exhibits highly specific bond geometries. The spiro junction (C5) forces a strict orthogonal relationship between the cyclohexane and pyrroline rings, which is the primary driver of its utility in 3D fragment-based drug discovery[6].
Table 1: Selected Crystallographic Parameters (Theoretical & Analogous Models)
| Bond / Angle | Atoms Involved | Expected Value | Structural Significance |
| Imine Bond Length | N2 = C3 | 1.26 - 1.28 Å | Confirms the double bond character of the cyclic imidate[5]. |
| Ether Bond Length | C3 - O | 1.33 - 1.35 Å | Exhibits partial double bond character due to resonance delocalization. |
| Spiro C-C Bond | C4 - C5 | 1.53 - 1.55 Å | Standard sp3-sp3 bond, anchoring the orthogonal ring systems. |
| Imine Angle | C1 - N2 = C3 | ~108° - 110° | Constrained by the 5-membered pyrroline envelope conformation. |
| Spiro Angle | C4 - C5 - C6 | ~112° - 114° | Tetrahedral distortion due to the steric bulk of the spiro junction[6]. |
Applications in Advanced Drug Discovery
The crystallographic validation of the spiro[4.5]decane core is not merely an academic exercise; it directly informs rational drug design. The rigid, orthogonal projection of the cyclohexane ring relative to the pyrroline plane allows medicinal chemists to probe deep, narrow hydrophobic pockets in target proteins that flat aromatic rings cannot access.
For instance, spirocyclic scaffolds have been heavily utilized in the design of highly potent inhibitors for the SARS-CoV-2 3C-Like Protease[1]. By utilizing 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene as a starting material, chemists can perform nucleophilic additions at the C3 position (displacing the ethoxy group) to generate highly substituted, enantioenriched spirocyclic piperidines and pyrrolidines[6]. The precise crystallographic parameters defined above allow computational chemists to accurately model these derivatives in silico prior to synthesis, drastically reducing the attrition rate in lead optimization pipelines.
References
-
1,5-Diphenyl-3-(2-phenylethyl)-2-pentene | CAS#:55334-57-1 | Chemsrc (Contains registry data for 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene CAS 1349716-06-8). ChemSrc. Available at:[Link]
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease . National Center for Biotechnology Information (PMC). Available at:[Link]
-
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution . Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
6XVB: Crystal structure of the kinase domain of human c-KIT with a cyclic imidate inhibitor covalently bound to Cys788 . RCSB Protein Data Bank. Available at:[Link]
-
Chemistry of 2,5-diketopiperazine and its bis-lactim ether: a brief review . LOCKSS. Available at:[Link]
-
Regio- and Stereoselective Synthesis of Cyclic Imidates via Electrophilic Cyclization of 2-(1-Alkynyl)benzamides. A Correction . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Sources
- 1. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,5-Diphenyl-3-(2-phenylethyl)-2-pentene | CAS#:55334-57-1 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. rcsb.org [rcsb.org]
- 6. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
